1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
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Overview
Description
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Preparation Methods
The synthesis of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can yield the desired pyrazolo[1,5-a]pyrimidine derivatives
Chemical Reactions Analysis
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The pyrazolo[1,5-a]pyrimidine core can participate in cycloaddition reactions, forming various fused heterocyclic systems.
Mechanism of Action
The mechanism of action of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other kinases and signaling pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity and is being explored for its therapeutic potential in cancer treatment.
Indole derivatives: While structurally different, indole derivatives share similar biological activities, including anticancer and antimicrobial properties.
The unique combination of structural features in this compound, such as the presence of the tert-butyl and chlorophenyl groups, contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN5/c1-17(2)16-28-10-12-29(13-11-28)22-14-21(24(3,4)5)27-23-20(15-26-30(22)23)18-6-8-19(25)9-7-18/h6-9,14-15H,1,10-13,16H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKJDFAWKBQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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